molecular formula C24H28N4O3 B11032958 3'-(2-morpholin-4-ylethyl)-1-propyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-(2-morpholin-4-ylethyl)-1-propyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11032958
M. Wt: 420.5 g/mol
InChI Key: OYBMVUZREGYHQY-UHFFFAOYSA-N
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Description

3’-[2-(4-MORPHOLINYL)ETHYL]-1-PROPYL-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’(1H,3’H)-DIONE is a complex organic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features an indole moiety, a quinazoline ring, and a morpholine group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[2-(4-MORPHOLINYL)ETHYL]-1-PROPYL-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’(1H,3’H)-DIONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The quinazoline ring can be constructed through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone . The morpholine group is introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-[2-(4-MORPHOLINYL)ETHYL]-1-PROPYL-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’(1H,3’H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides, morpholine

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield partially or fully hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 3’-[2-(4-MORPHOLINYL)ETHYL]-1-PROPYL-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’(1H,3’H)-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and quinazoline moieties can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-[2-(4-MORPHOLINYL)ETHYL]-1-PROPYL-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’(1H,3’H)-DIONE is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a versatile scaffold in drug discovery and development .

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

3-(2-morpholin-4-ylethyl)-1'-propylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C24H28N4O3/c1-2-11-27-21-10-6-4-8-19(21)24(23(27)30)25-20-9-5-3-7-18(20)22(29)28(24)13-12-26-14-16-31-17-15-26/h3-10,25H,2,11-17H2,1H3

InChI Key

OYBMVUZREGYHQY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CCN5CCOCC5

Origin of Product

United States

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